(4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol

biocatalysis alcohol dehydrogenase lactol oxidation

(4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol (CAS 714963-27-6; molecular formula C₆H₁₁ClO₃; MW 166.60 g/mol) is a stereodefined chloromethyl-substituted tetrahydropyran diol with two defined chiral centers at the 4R and 6S positions. It serves primarily as a pivotal intermediate in the synthesis of statin pharmaceuticals, notably rosuvastatin, and is also recognized as a process-related impurity in rosuvastatin active substance.

Molecular Formula C6H11ClO3
Molecular Weight 166.60 g/mol
Cat. No. B11825318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol
Molecular FormulaC6H11ClO3
Molecular Weight166.60 g/mol
Structural Identifiers
SMILESC1C(CC(OC1CCl)O)O
InChIInChI=1S/C6H11ClO3/c7-3-5-1-4(8)2-6(9)10-5/h4-6,8-9H,1-3H2/t4-,5+,6?/m1/s1
InChIKeyFKGBHDMAIUNVOB-XSYQQOMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol: A Chiral Statin Intermediate with Verified Crystalline Form


(4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol (CAS 714963-27-6; molecular formula C₆H₁₁ClO₃; MW 166.60 g/mol) is a stereodefined chloromethyl-substituted tetrahydropyran diol with two defined chiral centers at the 4R and 6S positions . It serves primarily as a pivotal intermediate in the synthesis of statin pharmaceuticals, notably rosuvastatin, and is also recognized as a process-related impurity in rosuvastatin active substance [1]. A crystalline form designated (2a) has been reported by Dr. Reddy's Laboratories, confirming its suitability for industrial-scale pharmaceutical manufacturing under ICH Q11 guidelines [2].

Why Generic (4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol Cannot Be Interchanged with Non-Chlorinated or Epimeric Analogs


Substitution of (4R,6S)-6-(chloromethyl)tetrahydro-2H-pyran-2,4-diol with its non-chlorinated, hydroxymethyl, or epimeric analogs is fundamentally precluded in statin synthesis and impurity analysis workflows. The chloromethyl group is the essential leaving group for downstream SN2 displacement with cyanide or amine nucleophiles to install the statin side chain; the corresponding hydroxymethyl analog lacks this reactivity, requiring additional activation steps that lower overall yield . Furthermore, the enzymes used in industrial lactol-to-lactone oxidation (e.g., engineered alcohol dehydrogenases) exhibit substrate specificity that depends critically on both the chloromethyl substituent and the (4R,6S) stereochemistry—using the (4S,6R) epimer or a non-halogenated analog results in either substantially lower catalytic activity or complete loss of turnover [1]. For impurity quantification, only the exact stereochemically defined compound can serve as an authentic reference standard under ICH Q3A/Q3B; structurally related but chemically distinct tetrahydropyran diols do not co-elute identically and cannot validate an impurity method for rosuvastatin [2].

Product-Specific Quantitative Evidence Guide for (4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol Procurement


Engineered ADH Mutant ADHA-0398 Confers 17-Fold Higher Oxidative Activity on the Chloromethyl Diol Substrate at pH 6.5

The engineered alcohol dehydrogenase variant ADHA-0398 (E43K/S97C/T148S/T194V/M206D/P210C/L227V) from Starmerella magnoliae exhibited a 17-fold increase in oxidative activity on (4R,6S)-6-(chloromethyl)oxane-2,4-diol at pH 6.5 compared to the wild-type enzyme [1]. This same compound showed only a 6-fold improvement at pH 7.5, demonstrating a pronounced pH-dependent differential that is not observed to the same magnitude with non-halogenated substrates such as (4R,6R)-6-butyloxane-2,4-diol (specific activity of wild-type enzyme: 12.9 µmol/min/mg at pH 7.0) [1]. The wild-type enzyme specific activity on the chloromethyl diol is 0.33 µmol/min/mg at pH 6.5 and 4.11 µmol/min/mg at pH 7.5 [2].

biocatalysis alcohol dehydrogenase lactol oxidation

Crystalline Form (2a) Offers Verifiable Solid-State Differentiation from Amorphous or Mixed-Stereochemistry Batches

Dr. Reddy's Laboratories has disclosed a specific crystalline form of (4R,6S)-6-(chloromethyl)tetrahydro-2H-pyran-2,4-diol, designated as crystalline form (2a), within WO2013068917A1 [1]. This crystalline form enables reproducible isolation with defined melting point, XRPD pattern, and enantiomeric purity exceeding 99.5% enantiomeric excess . In contrast, the non-crystalline (amorphous) or racemic (CAS 159223-55-9) form, which carries undefined stereocenters, cannot meet the ICH Q11 quality requirements for pharmaceutical intermediate use . The amorphous form is also more hygroscopic and prone to degradation under storage conditions, whereas crystalline form (2a) demonstrates improved physical stability and ease of handling in multi-kilogram synthesis campaigns [1].

solid-state chemistry pharmaceutical intermediate crystallization

Chloromethyl Diol Is a Validated Rosuvastatin Process Impurity Reference Standard: Substitution with Non-Chlorinated Analogs Fails Regulatory Identity Criteria

(4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol is commercially supplied as Rosuvastatin Impurity 241, a process-related and degradation impurity observed during rosuvastatin synthesis and accelerated stability studies [1]. Its identity as an impurity reference standard is validated against the exact stereochemical and chloromethyl-bearing structure; the corresponding hydroxymethyl analog (dechlorinated species) or the (4S,6R) diastereomer would exhibit different chromatographic retention times and mass spectrometric fragmentation patterns, rendering them unsuitable as surrogate standards in validated UHPLC methods [2]. Impurity thresholds established through ICH Q3A/Q3B risk assessments are calibrated using this specific compound as the authentic analyte; substitution would invalidate the analytical method's specificity, linearity, and accuracy parameters that have been established for this exact structure [1].

pharmaceutical analysis impurity profiling rosuvastatin

Chlorine Isotopic Signature Provides Unambiguous Mass Spectrometric Identification Unavailable in Non-Halogenated Analogs

The presence of a single chlorine atom in (4R,6S)-6-(chloromethyl)tetrahydro-2H-pyran-2,4-diol generates a characteristic ³⁵Cl/³⁷Cl isotopic doublet in ESI-MS, with the predicted [M+H]⁺ ion at m/z 167.6 accompanied by an M+2 peak at m/z 169.6 in an approximate 3:1 intensity ratio . This distinctive mass spectrometric fingerprint enables unambiguous structural confirmation and purity assessment that is impossible with the non-halogenated analogs (e.g., 6-(hydroxymethyl)tetrahydro-2H-pyran-2,4-diol, which would yield only m/z 149.2 without a diagnostic isotope pattern). For procurement quality verification, the chlorine isotope pattern serves as a built-in authenticity marker; a batch missing this pattern is immediately flagged as the wrong compound or a degraded sample even before full chromatographic analysis .

mass spectrometry structural confirmation quality control

Best Research and Industrial Application Scenarios for (4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol


Industrial Biocatalytic Oxidation of Lactol to Lactone for Statin Side-Chain Manufacturing

This compound is the direct substrate for engineered alcohol dehydrogenase (ADH) variants such as ADHA-0398, which achieve a 17-fold activity increase at pH 6.5 specifically on this chloromethyl diol [1]. In industrial statin production (rosuvastatin, atorvastatin), the compound is oxidized enzymatically from the lactol (diol) form to the corresponding lactone, a key step in constructing the 3,5-dihydroxyheptanoic acid pharmacophore. The crystalline form (2a) with >99.5% ee ensures reproducible enzyme kinetics and avoids racemization-related yield loss in multi-kilogram campaigns [2]. This scenario applies to CMOs and generic API manufacturers seeking to optimize the enzymatic oxidation step with a substrate that has been specifically co-engineered with the biocatalyst for maximum productivity.

Rosuvastatin Impurity Reference Standard for Validated UHPLC Method Operation and Regulatory Filing

As Rosuvastatin Impurity 241, this compound is used as an authentic reference standard in validated UHPLC methods for quantifying process-related and degradation impurities in rosuvastatin drug substance and finished dosage forms [3]. QC laboratories performing ICH Q3A/Q3B-compliant impurity profiling must procure this exact structure to maintain method specificity, linearity, and accuracy. The chloromethyl group's chlorine isotope pattern provides an orthogonal identity confirmation by MS, ensuring the reference standard has not degraded or been misidentified upon receipt—a QC verification step unavailable with non-halogenated impurity standards .

Stereochemical Probe Substrate for Alcohol Dehydrogenase (EC 1.1.1.71) Substrate-Specificity Studies

The (4R,6S) stereochemistry and chloromethyl substituent make this compound an ideal probe substrate for studying the active-site topology of NAD(P)⁺-dependent alcohol dehydrogenases. The BRENDA-curated data show that the wild-type ADH from Starmerella magnoliae displays a marked pH-dependent shift in specific activity (0.33 µmol/min/mg at pH 6.5 vs. 4.11 µmol/min/mg at pH 7.5) on this substrate, while the (4R,6R)-6-butyl analog shows 12.9 µmol/min/mg at pH 7.0—a 39-fold substrate-dependent activity differential [1]. This differential makes the chloromethyl diol an effective tool for dissecting substrate-binding determinants and pH-dependent catalytic mechanisms in academic or industrial enzyme engineering programs.

Starting Material for Diversification into 6-Substituted Tetrahydropyran-2,4-diol Libraries via Nucleophilic Displacement

The chloromethyl group at the 6-position serves as a versatile electrophilic handle for SN2 displacement with a broad range of nitrogen-, oxygen-, sulfur-, and carbon-based nucleophiles, enabling the construction of focused libraries of 6-substituted tetrahydropyran-2,4-diol derivatives while preserving the (4R,6S) stereochemistry . In contrast, the hydroxymethyl analog requires pre-activation (e.g., tosylation or mesylation) before nucleophilic displacement, adding a step and reducing overall yield. For medicinal chemistry groups exploring tetrahydropyran-based scaffolds, this compound offers a direct diversification point that the non-halogenated parent structure cannot provide.

Quote Request

Request a Quote for (4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.